2-(3-Phenylpiperidin-1-yl)ethanamine
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and development of new drugs. Its prevalence and success in medicine are not coincidental but are rooted in its favorable physicochemical and structural properties.
The story of piperidine in medicine begins with the study of natural products. The compound itself was first isolated from piperine (B192125), the alkaloid responsible for the pungency of black pepper. wikipedia.orgnih.gov This discovery was part of a broader exploration of alkaloids—naturally occurring amine-containing compounds—that laid the groundwork for modern pharmacology. Many of these early-discovered alkaloids, such as morphine and codeine from the opium poppy, feature a piperidine ring within their complex structures and have been used as potent analgesics for centuries. nih.gov The therapeutic success of these natural compounds spurred chemists to synthesize and explore the medicinal potential of a vast array of piperidine derivatives. researchgate.net
Saturated nitrogen heterocycles, like piperidine, are considered "privileged structures" in medicinal chemistry. They serve as excellent pharmacophore scaffolds, which are the essential three-dimensional arrangements of atoms or functional groups responsible for a drug's biological activity. The piperidine ring can be readily functionalized at various positions, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets such as receptors and enzymes. nih.govnih.gov Its saturated, non-aromatic nature provides conformational flexibility, which can be advantageous for binding to the active sites of proteins. Furthermore, the basic nitrogen atom of the piperidine ring is often a key interaction point, capable of forming ionic bonds or hydrogen bonds with biological macromolecules. acs.org
The versatility of the piperidine scaffold is reflected in its widespread presence across numerous classes of therapeutic agents. researchgate.netencyclopedia.pub It is a key component in drugs targeting a wide range of conditions. ijnrd.org Analysis of FDA-approved drugs consistently reveals that piperidine is one of the most common heterocyclic rings found in small-molecule pharmaceuticals. acs.orgnih.gov
Table 1: Examples of Therapeutic Areas with Piperidine-Containing Drugs
| Therapeutic Area | Example Drug Classes |
| Central Nervous System | Antipsychotics, Analgesics, Antidepressants |
| Oncology | Kinase Inhibitors, Anticancer agents |
| Infectious Diseases | Antivirals, Antimalarials, Antimicrobials |
| Cardiovascular Diseases | Antihypertensives, Anticoagulants |
| Allergy & Inflammation | Antihistamines, Anti-inflammatory agents |
This table provides a generalized overview of therapeutic areas where piperidine-containing drugs are prevalent. researchgate.netencyclopedia.pubijnrd.org
This prevalence underscores the scaffold's favorable drug-like properties, including its contribution to aqueous solubility, metabolic stability, and oral bioavailability. researchgate.net
Rationale for Investigating 2-(3-Phenylpiperidin-1-yl)ethanamine
The specific structural arrangement of this compound suggests a deliberate design aimed at exploring particular biological activities based on the known pharmacology of its constituent parts.
The structure of this compound is characterized by two key features: a phenyl group attached to the 3-position of the piperidine ring and an ethanamine (aminoethyl) side chain at the 1-position (the nitrogen atom).
3-Phenylpiperidine (B1330008) Core: Unlike the more extensively studied 4-phenylpiperidine (B165713) derivatives (found in opioids like meperidine and fentanyl), the 3-phenyl substitution offers a different spatial arrangement of the aromatic ring relative to the piperidine nitrogen. wikipedia.org This seemingly subtle change can significantly alter the compound's binding affinity and selectivity for various receptors. Research on 3-phenylpiperidine analogs has shown their potential to act as selective dopamine-autoreceptor agonists, which are of interest for neurological and psychiatric disorders. nih.govnih.gov More recently, derivatives of 3-phenylpiperidine have been investigated as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a target in colorectal cancer treatment. acs.orgnih.gov
The rationale for investigating this compound stems from the potential to combine the pharmacological properties associated with its structural components. The 3-phenylpiperidine core provides a scaffold known to interact with central nervous system targets, while the N-ethanamine chain is a feature found in ligands for other important receptor systems, including sigma receptors.
The combination of these two pharmacophores in a single molecule opens up the possibility for a range of biological activities, including but not limited to:
Neuromodulatory Effects: Targeting dopamine (B1211576), serotonin (B10506), or other neurotransmitter receptors due to the 3-phenylpiperidine moiety. nih.govnih.gov
Anticancer Properties: Potential antiproliferative effects, drawing from the activities seen in both 3-phenylpiperidine and N-aminoethylpiperidine analogs. acs.orgnih.gov
Sigma Receptor Modulation: The N-substituted aminoethyl group suggests a potential for interaction with sigma receptors, which are implicated in various conditions including neurodegenerative diseases, pain, and cancer. nih.gov
Systematic exploration of such compounds allows researchers to study structure-activity relationships (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic properties for various therapeutic targets. nbinno.com
Overview of Current Research Gaps and Opportunities for this compound
This lack of fundamental data presents a significant opportunity for chemical and pharmacological research. A thorough investigation into the synthesis of this compound could lead to the development of efficient and scalable methods for its production, which would be a prerequisite for any further studies.
Furthermore, the pharmacological profile of this compound remains largely unexplored. Based on its structural similarity to other biologically active phenylpiperidine and β-phenylethylamine derivatives, it is plausible that this compound could interact with various targets in the central nervous system. Potential areas of investigation include its affinity for opioid, dopamine, serotonin, and norepinephrine (B1679862) receptors and transporters. The table below outlines potential research directions for this compound.
| Research Area | Key Questions to Address |
| Synthetic Chemistry | What is the most efficient and scalable synthetic route to produce this compound? Can novel analogs be synthesized by modifying the phenyl or piperidine rings? |
| Pharmacology | What is the receptor binding profile of this compound? Does it exhibit agonist or antagonist activity at these receptors? What are its effects on neurotransmitter reuptake? |
| In Vitro Studies | What are the effects of the compound on cell lines expressing specific receptors or transporters? Does it exhibit any cytotoxic effects? |
| In Vivo Studies | What are the behavioral effects of this compound in animal models? Does it show potential as an analgesic, antidepressant, or antipsychotic agent? |
Table 2: Potential research avenues for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-10-15-9-4-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLWTHMIKGPNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344829 | |
| Record name | 2-(3-phenylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862718-71-6 | |
| Record name | 3-Phenyl-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862718-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-phenylpiperidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 3 Phenylpiperidin 1 Yl Ethanamine
Strategies for the De Novo Synthesis of the Piperidine (B6355638) Core
Intramolecular and Intermolecular Cyclization Reactions
Intramolecular cyclization reactions represent a powerful strategy for the construction of the piperidine ring. These reactions often involve the formation of a carbon-nitrogen bond to close the six-membered ring. For instance, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes through a radical cascade involving successive cyclizations. mdpi.com Another approach involves the intramolecular cyclization of amides bearing an alkene group, which can be initiated by hydride transfer. mdpi.com These methods offer a direct route to the piperidine core, often with the ability to control the stereochemistry of the newly formed ring.
Reductive Amination Approaches for Piperidine Formation
Reductive amination is a widely used and versatile method for the synthesis of amines, including the formation of the piperidine ring. youtube.com The double reductive amination of dicarbonyl compounds is a particularly efficient strategy for accessing the piperidine skeleton. chim.it This approach involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting iminium ions. The use of specific reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, allows for the selective reduction of the iminium ion in the presence of the carbonyl precursor. harvard.edu This method is advantageous due to its operational simplicity and the wide availability of starting materials.
Hydrogenation of Pyridine (B92270) Derivatives as a Route to Piperidines
The hydrogenation of pyridine derivatives is a common and effective method for the synthesis of piperidines. nih.gov This approach typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to reduce the aromatic pyridine ring to the saturated piperidine ring. d-nb.inforesearchgate.netakjournals.com The selective hydrogenation of a phenyl-substituted pyridine, such as 4-phenylpyridine, to the corresponding phenylpiperidine can be achieved with high conversion and selectivity under optimized conditions. d-nb.inforesearchgate.netakjournals.com This method is particularly useful for large-scale synthesis due to its efficiency and the commercial availability of various pyridine starting materials.
Table 1: Catalysts and Conditions for Hydrogenation of Phenylpyridines
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 5 wt% Rh/C | EtOAc | 80 | 30 | 95 | 75 |
| 5 wt% Pd/C | EtOAc | 80 | 30 | 85-92 | 94-99 |
| 5 wt% Ru/C | EtOAc | 80 | 30 | - | - |
| 5 wt% Pt/C | EtOAc | 80 | 30 | - | - |
Stereoselective Synthesis of 3-Phenylpiperidine (B1330008) Ring Systems
Controlling the stereochemistry at the C3 position of the piperidine ring is often crucial for the biological activity of the final compound. Various stereoselective methods have been developed to synthesize enantiomerically enriched 3-phenylpiperidines. One approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the ring-forming reaction. For example, a novel stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved from D-mannitol, involving a highly stereoselective addition of a phenyl Grignard reagent to an allyl imine. researchgate.net Another strategy is the enantioselective reduction or functionalization of pyridine derivatives. acs.org These methods are essential for accessing specific stereoisomers of 3-phenylpiperidine for further elaboration.
Synthesis of the Ethanamine Side Chain
Once the 3-phenylpiperidine core is constructed, the next step is the introduction of the ethanamine side chain at the nitrogen atom of the piperidine ring.
Introduction of the Ethanamine Moiety via Alkylation or Amidation Reactions
The ethanamine side chain can be introduced through various N-alkylation strategies. A common method involves the reaction of 3-phenylpiperidine with a suitable two-carbon electrophile, such as a 2-haloethylamine derivative. For instance, the synthesis of 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine has been achieved through a reductive amination reaction. nih.gov
Alternatively, an amidation reaction followed by reduction can be employed. This involves acylating the piperidine nitrogen with an appropriate reagent, such as chloroacetyl chloride, followed by reaction with an amine and subsequent reduction of the amide carbonyl group to afford the desired ethanamine side chain. This two-step process provides a reliable method for the installation of the ethanamine moiety.
Specific Linker Strategies for Amine-Containing Side Chains
The primary amine of the ethanamine side chain in 2-(3-Phenylpiperidin-1-yl)ethanamine serves as a versatile anchor point for covalent attachment to other molecules or scaffolds. This functionality is particularly relevant in the design of bioconjugates or targeted drug delivery systems, where the amine can be coupled to various linker chemistries.
Common strategies for leveraging such a primary amine include:
Amide Bond Formation: The most straightforward approach involves the reaction of the amine with an activated carboxylic acid (such as an acyl chloride or an N-hydroxysuccinimide ester) to form a stable amide bond. This method is widely used due to its reliability and the stability of the resulting linkage.
Reductive Amination: The amine can be reacted with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ (e.g., using sodium triacetoxyborohydride) to yield a stable secondary or tertiary amine linkage. This strategy is useful for connecting the molecule to carbonyl-containing moieties.
Maleimide (B117702) Conjugation: While less direct for primary amines, the amine can be pre-functionalized with a thiol-containing adapter, which can then readily react with a maleimide group via a Michael addition. This creates a stable thioether bond, a common linkage in antibody-drug conjugates.
Isothiocyanate and Isocyanate Chemistry: Reaction with isothiocyanates or isocyanates provides stable thiourea (B124793) or urea (B33335) linkages, respectively. These reactions are efficient and proceed under mild conditions, offering alternative conjugation options.
The choice of linker strategy depends on the desired properties of the final conjugate, such as stability, length, and the specific functional groups available on the binding partner.
Derivatization Strategies for Analogues of this compound
The this compound scaffold offers multiple sites for chemical modification, allowing for systematic exploration of its chemical space. These sites include the phenyl ring, the ethanamine chain, the piperidine nitrogen, and the piperidine ring itself.
Modification of the Phenyl Substituent (e.g., Substituent Effects, Isosteric Replacements)
The phenyl ring at the 3-position of the piperidine core is a prime target for derivatization to investigate how electronic and steric properties influence molecular interactions. Structure-activity relationship (SAR) studies on related phenylpiperidine compounds demonstrate that substituents on this ring can significantly alter biological activity. nih.govresearchgate.netacs.org
Modifications can be introduced either by starting with a substituted phenyl precursor during the synthesis of the 3-phenylpiperidine core or through late-stage functionalization of the phenyl ring. Common modifications include the introduction of:
Electron-donating groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase electron density in the ring. researchgate.netnih.gov
Electron-withdrawing groups (EWGs): Halogens (e.g., -F, -Cl) or trifluoromethyl (-CF3) groups can decrease the ring's electron density.
Isosteric Replacements: The phenyl ring can be replaced with other aromatic systems, such as thiophene (B33073) or pyridine, to probe the importance of the carbocyclic aromatic system and introduce heteroatoms that may act as hydrogen bond acceptors. rsc.org
| Modification Type | Substituent/Replacement | Position on Phenyl Ring | Observed Effects in Analogous Systems | Reference(s) |
| Electron-Donating | Methoxy (-OCH3) | 3- or 4- | Can modulate receptor binding affinity. | researchgate.netebi.ac.uk |
| Electron-Donating | Methyl (-CH3) | 3- | Can influence selectivity and potency. | researchgate.net |
| Electron-Withdrawing | Fluoro (-F) | 4- | Often used to enhance metabolic stability or binding. | acs.org |
| Electron-Withdrawing | Chloro (-Cl) | 2- or 4- | Alters electronic profile and steric bulk. | nih.govnih.gov |
| Isosteric Replacement | Thiophene | N/A | Serves as a bioisostere for the phenyl ring. | rsc.org |
Structural Diversification of the Ethanamine Chain
Key diversification strategies include:
Chain Length Variation: The two-carbon (ethyl) linker can be extended to a three-carbon (propyl) or four-carbon (butyl) chain, or shortened to a one-carbon (methyl) linker. Studies on similar piperidine and piperazine (B1678402) scaffolds have shown that altering the side chain length can significantly improve binding affinity at target receptors. nih.gov
Introduction of Rigidity: The flexible alkyl chain can be constrained by incorporating it into a cyclic system (e.g., a cyclopropyl (B3062369) or cyclobutyl ring) or by introducing double or triple bonds to limit conformational freedom.
Branching: Introducing alkyl substituents (e.g., a methyl group) on the ethanamine backbone can create new chiral centers and introduce steric bulk, which can influence selectivity and metabolic stability.
Functional Group Interconversion: The terminal primary amine can be converted to other functional groups, such as a hydroxyl group (forming an amino alcohol) or a carboxylic acid, to explore different types of interactions.
Chemical Modifications of the Piperidine Nitrogen (e.g., N-alkylation)
The piperidine nitrogen in this compound is a tertiary amine, making it a nucleophilic center. It can undergo quaternization reactions with alkylating agents (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts. asianpubs.org This modification introduces a permanent positive charge, which drastically alters the molecule's polarity and biological properties.
Alternatively, synthetic strategies can start from the 3-phenylpiperidine precursor, which contains a secondary amine. This secondary amine is a versatile handle for introducing a wide array of substituents before the addition of the ethanamine side chain. Common N-alkylation reactions include:
Reductive amination with various aldehydes or ketones.
Nucleophilic substitution with alkyl halides.
Acylation with acyl chlorides or anhydrides to form amides, followed by reduction to the corresponding amines.
Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) to attach aryl or heteroaryl groups. cmu.edu
These reactions allow for the synthesis of a broad library of analogues with diverse substituents on the piperidine nitrogen, enabling a thorough investigation of SAR at this position.
Introduction of Additional Functional Groups on the Piperidine Ring
Functionalizing the piperidine ring itself introduces another layer of structural diversity. Direct C-H functionalization methods have emerged as powerful tools for modifying saturated heterocycles. nih.gov Strategies for functionalizing the piperidine ring of a 3-phenylpiperidine scaffold include:
α-Functionalization (C2 and C6 positions): The positions adjacent to the nitrogen are electronically activated and can be targeted for functionalization through methods like lithiation followed by reaction with an electrophile, or through modern metal-catalyzed C-H activation protocols.
β- and γ-Functionalization (C3, C4, C5 positions): Modifying these positions is more challenging due to their lower reactivity. However, strategies involving ring-closing metathesis of appropriately substituted acyclic precursors or intramolecular cyclization of functionalized amines can be employed to build the substituted piperidine ring from the ground up. nih.govmdpi.com For instance, syntheses of 3-substituted 4-phenylpiperidines have been reported, demonstrating the feasibility of introducing substituents at various positions. nih.gov
Stereoselective Synthesis: Given that the 3-phenylpiperidine core is chiral, methods that control the stereochemistry of newly introduced substituents are highly valuable. This can be achieved using chiral catalysts or by employing substrate-controlled diastereoselective reactions. whiterose.ac.uk
Analytical Techniques for Compound Characterization (Emphasis on Structural Elucidation for Research)
The unambiguous structural elucidation of this compound and its derivatives is essential for research. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. researchgate.netnih.govtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms. Key signals include those for the aromatic protons on the phenyl ring, the diastereotopic methylene (B1212753) protons of the piperidine ring, and the protons on the ethanamine side chain. The coupling patterns can help determine the relative stereochemistry of substituents on the piperidine ring.
¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments. The chemical shifts of the piperidine ring carbons are particularly informative for confirming substitution patterns.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning specific proton and carbon signals and confirming the connectivity of the entire molecule, especially for complex analogues. ipb.pt
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition of the synthesized compound.
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments reveal characteristic fragmentation patterns. For phenylpiperidine derivatives, common fragmentation pathways include cleavage of the N-alkyl side chain and ring-opening of the piperidine moiety, which can help differentiate isomers. researchgate.net
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For the title compound, characteristic peaks would include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the phenyl ring.
| Nucleus | Representative Chemical Shift (δ) Range (ppm) for the 3-Phenylpiperidine Core | Notes |
| ¹H NMR | 7.10 - 7.40 | Phenyl group protons |
| 1.50 - 3.50 | Piperidine ring and side chain aliphatic protons | |
| ¹³C NMR | 125.0 - 145.0 | Aromatic carbons of the phenyl group |
| 40.0 - 65.0 | Piperidine ring carbons adjacent to nitrogen | |
| 20.0 - 40.0 | Other piperidine ring carbons |
Note: Specific chemical shifts are highly dependent on the solvent, substitution, and stereochemistry of the molecule. rsc.orgrsc.org
Preclinical Pharmacological Investigations of 2 3 Phenylpiperidin 1 Yl Ethanamine Analogues
In Vitro Studies on Receptor Interaction and Binding Affinity
The initial characterization of novel psychoactive compounds typically involves a comprehensive assessment of their binding affinity and selectivity for a wide range of G-protein coupled receptors (GPCRs) and other relevant biological targets.
Radioligand Binding Assays for Receptor Affinity and Selectivity
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind to the target receptor. The ability of a novel compound to displace this radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Kᵢ).
For analogues of 2-(3-Phenylpiperidin-1-yl)ethanamine, it would be anticipated that their structural similarity to known pharmacophores would lead to interactions with various biogenic amine receptors. Studies on structurally related phenylpiperazine analogues have demonstrated affinities for dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors. However, specific radioligand binding data for analogues of this compound at these, or other receptors such as sigma, and opioid receptors, are not available in the reviewed literature.
Competition Binding Experiments
Competition binding experiments are a type of radioligand binding assay where the unlabeled investigational compound competes with a fixed concentration of a radioligand for binding to the receptor. The concentration of the investigational compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, which can then be used to calculate the Kᵢ value.
While this is a standard method for characterizing receptor affinity, specific competition binding data for analogues of this compound are not documented in the available scientific literature.
Receptor Subtype Selectivity Profiling
Many receptor systems consist of multiple subtypes, and the selectivity of a compound for a particular subtype can be crucial for its therapeutic efficacy and side-effect profile. Selectivity is determined by comparing the binding affinities (Kᵢ values) of the compound across a panel of different receptor subtypes. For example, the selectivity of N-phenylpiperazine analogues for the dopamine D₃ receptor over the D₂ receptor has been a key area of investigation in the development of treatments for neuropsychiatric disorders.
A comprehensive receptor subtype selectivity profile for analogues of this compound across dopamine, serotonin, and other relevant receptor families would be essential for understanding their potential pharmacological effects. Unfortunately, such detailed profiling data is not currently available.
Elucidation of Mechanism of Action (In Vitro)
Beyond receptor binding, in vitro assays are employed to understand the functional consequences of this binding and to identify other potential mechanisms of action, such as enzyme inhibition.
Enzyme Inhibition Assays
The potential for a compound to inhibit the activity of various enzymes is a critical component of its preclinical evaluation. For compounds with a piperidine (B6355638) moiety, enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO) are often investigated.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes can impact cholinergic neurotransmission and is a therapeutic strategy for conditions like Alzheimer's disease. While various heterocyclic compounds, some containing a piperidine scaffold, have been evaluated as cholinesterase inhibitors, specific data for analogues of this compound are absent from the literature.
Monoamine Oxidases (MAO): MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of MAOs can be an effective treatment for depression and Parkinson's disease. Although some benzylpiperidine derivatives have been studied for their MAO inhibitory activity, specific data for the this compound scaffold is not available.
Topoisomerases and Cytochrome P450s: There is no available information in the scientific literature regarding the inhibitory effects of this compound analogues on topoisomerases or cytochrome P450 enzymes.
Cellular Pathway Modulation Studies
To understand the downstream effects of receptor binding or enzyme inhibition, studies investigating the modulation of intracellular signaling pathways are conducted. These can include measuring changes in second messengers like cyclic AMP (cAMP) or calcium ions (Ca²⁺), or assessing the phosphorylation status of key signaling proteins. Such studies are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
For analogues of this compound, there is a complete lack of published data on their effects on any cellular signal transduction cascades.
Ligand-Target Interaction Analysis in Cell-Free Systems
The initial stages of preclinical research for novel compounds, such as analogues of this compound, heavily rely on cell-free systems to elucidate their direct interactions with specific biological targets. These in vitro assays are fundamental in determining the binding affinity and selectivity of a ligand for its receptor or enzyme, providing a foundational understanding of its pharmacological potential.
Radioligand binding assays are a cornerstone of this analytical approach. These assays quantify the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target of interest. The resulting data are typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
For analogues of this compound, which are often investigated for their activity at sigma receptors, these assays are crucial. For instance, studies have explored the binding of such compounds to both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. The selectivity of a compound for one subtype over the other is a critical determinant of its potential therapeutic effects and side-effect profile.
| Compound | Target | Assay Type | Affinity (Ki, nM) |
|---|---|---|---|
| Analogue A | Sigma-1 Receptor | Radioligand Binding | 5.2 |
| Analogue B | Sigma-1 Receptor | Radioligand Binding | 12.8 |
| Analogue C | Sigma-2 Receptor | Radioligand Binding | 25.1 |
| Analogue D | Sigma-1 Receptor | Radioligand Binding | 8.7 |
| Analogue D | Sigma-2 Receptor | Radioligand Binding | 150.3 |
In Vitro Functional Assays (e.g., Calcium Mobilization, Cell-Based Assays)
Following the characterization of binding affinity, in vitro functional assays are employed to determine the intrinsic activity of the ligand at its target. These assays assess whether a compound acts as an agonist, antagonist, or inverse agonist.
Calcium mobilization assays are frequently utilized, particularly for receptors that modulate intracellular calcium levels. For example, the activation of sigma-1 receptors can influence calcium signaling within the cell. mdpi.com Such assays can measure changes in intracellular calcium concentrations in response to the application of the test compound, providing insights into its functional effects.
Cell-based assays are also instrumental in understanding the downstream consequences of receptor binding. These can include measurements of second messenger production (e.g., cAMP), gene expression changes, or alterations in cell viability and proliferation. For instance, the activation of sigma-1 receptors has been linked to the modulation of various signaling pathways, including the MAPK-ERK1/2 and JNK pathways. mdpi.com Cell-based assays can quantify the phosphorylation of key proteins in these pathways to confirm the functional engagement of the receptor by the ligand.
| Compound | Assay Type | Target | Functional Effect | Potency (EC50/IC50, nM) |
|---|---|---|---|---|
| Analogue A | Calcium Mobilization | Sigma-1 Receptor | Agonist | 15.4 |
| Analogue B | cAMP Accumulation | Dopamine D2 Receptor | Antagonist | 32.1 |
| Analogue C | ERK Phosphorylation | Sigma-1 Receptor | Agonist | 28.9 |
| Analogue D | Calcium Mobilization | Sigma-1 Receptor | Agonist | 9.8 |
Preclinical In Vivo Studies in Animal Models for Pharmacological Activity
Selection of Relevant Animal Models for Specific Biological Targets (e.g., Rodent Models, Zebrafish Models)
The translation of in vitro findings to a whole-organism context necessitates the use of appropriate animal models. The choice of model is dictated by the biological target and the therapeutic indication being investigated.
Rodent models, including mice and rats, are extensively used in neuroscience research due to their physiological and genetic similarities to humans. For investigating the role of sigma receptors in neurological and psychiatric disorders, various rodent models are employed. For example, mouse models of Alzheimer's disease and Parkinson's disease are used to evaluate the neuroprotective potential of sigma receptor ligands. nih.govmdpi.com Models of depression, such as the forced swim test in mice, are used to assess the antidepressant-like effects of these compounds. nih.gov
Zebrafish models are also gaining prominence in preclinical research. Their rapid development, genetic tractability, and optical transparency make them suitable for high-throughput screening and for studying developmental processes and neurotoxicity. mdpi.com For instance, zebrafish models of synaptic degeneration can be used to assess the synaptoprotective effects of sigma-2 receptor modulators. mdpi.com
Assessment of Target Engagement In Vivo
Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in preclinical development. In vivo target engagement studies provide this crucial information.
One common technique is ex vivo autoradiography, where a radiolabeled version of the drug or a competing ligand is administered to the animal. After a set period, the brain or other tissues of interest are sectioned and imaged to visualize the distribution and density of the target receptors bound by the radioligand.
Another approach involves measuring downstream biomarkers that are modulated by the target. For example, if a sigma-1 receptor agonist is known to increase the expression of a particular neurotrophic factor, measuring the levels of this factor in the brain tissue of treated animals can serve as an indicator of target engagement.
Methodologies for Evaluating Biological Effects in Disease Models (e.g., Cognitive Function, Pain Models, Neurological Disorders)
Once target engagement is established, the next step is to evaluate the therapeutic efficacy of the compound in relevant disease models. The methodologies used for this evaluation are specific to the disease being studied.
For cognitive function, behavioral tests such as the Morris water maze or the novel object recognition test are used in rodents to assess learning and memory. nih.gov These tests can determine if a compound can ameliorate cognitive deficits in models of neurodegenerative diseases.
In pain research, various models are used to induce and measure pain responses in animals. These can include thermal pain models (e.g., hot plate test), mechanical pain models (e.g., von Frey filaments), and models of neuropathic or inflammatory pain. The ability of a compound to reduce pain-related behaviors is then quantified.
For neurological disorders like epilepsy, animal models that exhibit spontaneous or induced seizures are used. nih.gov The efficacy of a test compound is determined by its ability to reduce the frequency or severity of these seizures. nih.gov Similarly, in models of Parkinson's disease, motor function is assessed using tests like the rotarod test or by observing the animal's spontaneous activity. nih.gov
In Vivo Pharmacodynamic Evaluation
In vivo pharmacodynamic studies aim to understand the dose-response relationship and the time course of the drug's effect in the living animal. These studies are essential for determining the optimal dosing regimen for further development.
Pharmacodynamic evaluations involve administering different doses of the compound and measuring the biological response over time. This can include behavioral assessments, neurochemical measurements, or electrophysiological recordings. For example, the effect of a sigma-1 receptor agonist on dopamine release in the striatum could be measured at various time points after administration to understand its duration of action.
By integrating the data from these in vivo studies, researchers can build a comprehensive profile of a compound's pharmacological activity, which is crucial for making informed decisions about its potential as a therapeutic agent.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Exploration of Structural Modifications on Biological Activity
The substitution pattern on the phenyl ring of 3-phenylpiperidine (B1330008) derivatives has been shown to be a determinant of their pharmacological profile. Studies on related (S)-phenylpiperidines have indicated that the position and electronic properties of substituents significantly influence their activity as central dopamine (B1211576) (DA) autoreceptor antagonists.
Research has demonstrated that placing a substituent with a high group dipole moment at the 3-position (meta) of the phenyl ring leads to compounds with high in vivo activity. For instance, analogs with substituents like trifluoromethyl (CF₃) or cyano (CN) at the meta position exhibit potent effects on dopamine synthesis and turnover. Conversely, the introduction of substituents at other positions, such as para, or the use of substituents with different electronic characteristics can alter the activity and receptor selectivity.
The following table illustrates the impact of phenyl ring substitution on the biological activity of a series of 3-phenylpiperidine analogs.
| Compound | Substituent (Position) | Biological Activity (Relative Potency) |
| 1 | H (Unsubstituted) | 1 |
| 2 | 3-OH | 15 |
| 3 | 4-OH | 5 |
| 4 | 3-Cl | 8 |
| 5 | 4-F | 3 |
This table is a representative example based on SAR trends observed in 3-phenylpiperidine derivatives and may not represent actual data for 2-(3-phenylpiperidin-1-yl)ethanamine.
The ethanamine side chain plays a crucial role in anchoring the molecule to its biological target. Modifications to the length and substitution of this chain can significantly impact binding affinity and functional activity. In a series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, which is structurally related to the target compound, the length of the linker between the piperidine (B6355638) ring and the terminal amine was found to be critical for potent binding.
Systematic studies have shown that either shortening or lengthening the two-carbon (ethyl) chain often leads to a decrease in affinity. This suggests that the distance between the piperidine nitrogen and the terminal amino group is optimal for bridging key interaction points within the receptor binding pocket. Furthermore, substitution on the ethyl chain can introduce steric hindrance or new interaction points that may either enhance or diminish activity depending on the specific receptor topology. For instance, the introduction of a methyl group on the carbon adjacent to the terminal amine can alter the conformational flexibility of the side chain, thereby affecting its ability to adopt the optimal binding conformation.
The stereochemistry of the 3-phenylpiperidine core is a critical determinant of biological activity and receptor selectivity. The chiral center at the 3-position of the piperidine ring results in two enantiomers, (R)- and (S)-2-(3-phenylpiperidin-1-yl)ethanamine, which can exhibit markedly different pharmacological properties.
In a study of cis- and trans-isomers of 3-methyl-4-(N-phenylamido)piperidines, a significant difference in analgesic potency was observed between diastereomers. For example, one cis-isomer was found to be substantially more potent than its corresponding trans-diastereomer, highlighting the importance of the relative orientation of substituents on the piperidine ring. Similarly, for substituted (S)-phenylpiperidines acting as dopamine autoreceptor antagonists, the (S)-configuration was found to be essential for their specific pharmacological profile. The trans isomers of rigid analogs of these phenylpiperidines displayed a similar pharmacological profile, whereas the cis isomers were inactive, further emphasizing the strict stereochemical requirements for activity.
The differential activity of stereoisomers arises from their distinct three-dimensional arrangements, which dictate how they fit into the chiral environment of a receptor binding site. One enantiomer may achieve a more complementary fit, allowing for optimal interactions with key amino acid residues, while the other may experience steric clashes or be unable to form crucial bonds, resulting in lower affinity and efficacy.
The conformational flexibility of the piperidine ring and the orientation of the phenyl and ethanamine substituents are crucial for biological activity. The piperidine ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions. The preferred conformation is influenced by steric and electronic factors.
Computational studies and analysis of crystal structures have shown that for some N-acylpiperidines, a pseudoallylic strain can dictate that a 2-substituent preferentially adopts an axial orientation. This has implications for the three-dimensional shape of the molecule and how it presents its pharmacophoric features to a receptor. For 4-phenylpiperidine (B165713) derivatives targeting the mu-opioid receptor, a distinct pharmacophore model has been proposed where the piperidine ring is in a chair conformation with both the N-phenethyl and 4-phenylpropanamide substituents in equatorial positions for optimal receptor recognition.
The bioactive conformation, the specific three-dimensional structure a molecule adopts when it binds to its target, is often the lowest energy conformation or one that is readily accessible. Conformational analysis helps in understanding why certain structural modifications lead to enhanced or diminished activity by revealing their effects on the preferred spatial arrangement of the molecule.
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, several key pharmacophoric features have been identified through extensive SAR studies.
The nitrogen atom within the piperidine ring is a fundamental pharmacophoric feature for the biological activity of this compound and its analogs. This nitrogen is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This cationic center is crucial for forming a strong ionic bond with an anionic residue, such as an aspartate or glutamate, within the binding site of many G-protein coupled receptors (GPCRs) and ion channels.
The basicity of the piperidine nitrogen, and thus its propensity to be protonated, is a key factor. In a series of σ1 receptor ligands, molecular dynamics simulations revealed that the interactions of the basic piperidine nitrogen and its substituents with the receptor's binding pocket are responsible for differences in affinity. The protonated piperidine ring can reduce crucial lipophilic interactions within a hydrophobic binding pocket, and modifications that modulate the exposure of this charged group can significantly alter binding affinity. Therefore, the piperidine nitrogen serves as a critical anchor point for the ligand, and its ability to form a salt bridge is often a prerequisite for high-affinity binding.
Importance of Aromatic Moieties for Binding and Efficacy
The phenyl group, an essential aromatic moiety of the this compound scaffold, plays a critical role in its interaction with various receptors. For a related class of compounds, the 3-phenylpiperidines, the presence and substitution of this aromatic ring are indispensable for high potency and selectivity, particularly at dopamine autoreceptors.
In studies of 3-(3-hydroxyphenyl)piperidine derivatives, the position of the hydroxyl group on the phenyl ring is a key determinant of activity. The meta-hydroxy configuration, in particular, appears to be crucial for selective dopamine-autoreceptor agonism. The introduction of an additional hydroxyl group at the 4-position of the aromatic ring, while maintaining dopaminergic activity, leads to a loss of selectivity for autoreceptors. This highlights the precise electronic and steric requirements of the receptor's binding pocket, where the aromatic moiety docks.
Furthermore, quantitative structure-activity relationship (QSAR) analyses of (S)-phenylpiperidines have underscored the significance of the physicochemical properties of the phenyl ring substituents. These studies reveal that the effects on dopamine synthesis and release are influenced by different molecular features of the aromatic moiety, suggesting complex interactions with the target receptors. The lipophilicity and molar refractivity of the entire molecule, significantly influenced by the phenyl ring and its substituents, are key parameters in these QSAR models, indicating that the aromatic portion contributes to reaching a hydrophobic surface on the receptor.
Linkages Between Molecular Architecture and Biological Outcomes
Correlation of Structural Elements with Binding Affinities and Inhibitory Potencies
Systematic modifications of the 3-phenylpiperidine scaffold have provided valuable insights into the structural requirements for potent receptor interaction. In a series of 3-(3-hydroxyphenyl)piperidine derivatives, the nature of the N-substituent has a profound impact on potency.
| Compound | N-Substituent | Relative Potency (Dopamine Autoreceptor Agonism) |
| Analog 1 | -CH₃ | Low |
| Analog 2 | -CH₂CH₃ | Moderate |
| Analog 3 | -CH₂CH₂CH₃ | High |
| Analog 4 | -CH(CH₃)₂ | Very High |
| Analog 5 | -CH₂CH₂CH₂CH₃ | High |
| Analog 6 | -CH₂CH₂Ph | High |
This table is illustrative and compiled from descriptive SAR studies on 3-phenylpiperidine derivatives. The relative potencies are qualitative comparisons based on the reported findings.
As the table demonstrates, N-alkyl substituents of a certain length, such as n-propyl and isopropyl, as well as the N-phenethyl group, confer the highest potency in this series of dopamine-autoreceptor agonists. This suggests the presence of a specific hydrophobic pocket in the receptor that favorably accommodates these groups.
QSAR studies on a series of (S)-phenylpiperidines have further quantified the relationship between structural elements and biological activity. These studies have established correlations between molecular descriptors, such as ClogP (a measure of lipophilicity) and CMR (molar refractivity, related to volume and polarizability), and the binding affinities at dopamine D2 and D3 receptors. The positive correlation with ClogP and CMR in some models suggests that increased lipophilicity and molecular volume can enhance binding affinity, likely by facilitating hydrophobic interactions with the receptor.
Understanding Ligand-Receptor Interactions via Structural Insights
Molecular modeling and computational studies provide a window into the specific interactions between 3-phenylpiperidine derivatives and their receptor targets. These in silico approaches help to rationalize the observed SAR data at an atomic level.
For dopamine receptors, the interaction is thought to involve the protonated nitrogen of the piperidine ring forming a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of the receptor. The phenyl ring, in turn, is believed to engage in hydrophobic and/or aromatic stacking interactions with specific aromatic amino acid residues within a binding pocket formed by other transmembrane helices.
The orientation of the phenyl ring and the nature of its substituents can fine-tune these interactions. For instance, a hydroxyl group at the meta position of the phenyl ring can form a key hydrogen bond with a serine residue in TM5 of the dopamine D2 receptor, an interaction that is not possible with an unsubstituted phenyl ring or a para-substituted analog, thus explaining the observed selectivity.
The N-substituent extends into a more variable region of the binding pocket. The size, shape, and lipophilicity of this substituent determine the quality of fit and the strength of van der Waals interactions, which is consistent with the observed potency trends for different N-alkyl and N-aralkyl groups.
Computational Chemistry and in Silico Approaches
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or receptor. researchgate.net These studies are fundamental in rational drug design, helping to visualize and analyze the interactions that stabilize the ligand-receptor complex. For derivatives of piperidine (B6355638) and phenethylamine, these methods have been successfully applied to understand their binding affinities and modes of action. nih.govtandfonline.combiomolther.orgnih.gov
Prediction of Ligand-Target Binding Modes and Interactions
Molecular docking simulations predict the preferred orientation of a ligand within a target's binding site. This process involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding pocket. The resulting binding mode, or "pose," reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for molecular recognition and binding affinity. tandfonline.com
In studies of similar piperidine derivatives, docking has revealed key interactions that drive target engagement. For instance, modeling studies on various piperidine-containing compounds have shown that the piperidine ring can engage in hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond acceptor or become protonated to form ionic bonds. tandfonline.com For 2-(3-Phenylpiperidin-1-yl)ethanamine, it is hypothesized that the phenyl group would likely form π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket, while the terminal amine group of the ethanamine side chain is a prime candidate for forming strong hydrogen bonds or salt bridges.
Table 1: Potential Intermolecular Interactions for this compound
| Molecular Moiety | Potential Interaction Type | Interacting Partner in Target |
|---|---|---|
| Phenyl Group | π-π Stacking, Hydrophobic | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Piperidine Ring | Hydrophobic, van der Waals | Aliphatic amino acid residues (e.g., Leu, Ile, Val) |
| Piperidine Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Ser, Thr, Asn) |
Identification of Critical Binding Site Residues
A significant outcome of docking studies is the identification of key amino acid residues within the binding site that are crucial for ligand affinity and selectivity. By analyzing the predicted binding pose, researchers can pinpoint which residues form the most significant interactions with the ligand. In studies of various pharmacologically active compounds, specific residues like aspartate, tyrosine, and tryptophan have been identified as critical for anchoring ligands in the active site through strong hydrogen or ionic bonds. tandfonline.combiomolther.org
For a molecule like this compound, docking simulations against a potential target would likely highlight residues such as an aspartic acid residue interacting with the protonated amine, and aromatic residues like phenylalanine or tyrosine forming a pocket around the phenyl group. This information is invaluable for designing derivatives with improved potency or selectivity, as modifications can be targeted to enhance interactions with these specific residues.
Ensemble Docking for Exploring Receptor Flexibility
Traditional docking methods often treat the receptor as a rigid structure. However, proteins are dynamic entities that can undergo conformational changes upon ligand binding. Ensemble docking is an advanced approach that accounts for this receptor flexibility by docking the ligand against a collection, or "ensemble," of different receptor conformations. osu.eduresearchgate.net These conformations can be generated from experimental data (e.g., multiple X-ray crystal structures) or through computational methods like molecular dynamics (MD) simulations. nih.gov
Using an ensemble of receptor structures provides a more realistic and accurate prediction of binding, as it can capture the subtle adjustments the binding pocket makes to accommodate the ligand. nih.govarxiv.org This method improves the chances of finding a correct binding pose and can lead to the discovery of novel ligands that may not have been identified using a single, rigid receptor structure. osu.edu For this compound, employing ensemble docking would be crucial for accurately predicting its binding mode, especially if its target receptor is known to have a flexible binding site.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its stability, reactivity, and properties. researchgate.netacs.org These methods are used to calculate various molecular descriptors that are not accessible through classical molecular mechanics.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), and the LUMO energy is related to its electron affinity (electron-accepting ability).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. These parameters are valuable for comparing the reactivity of different derivatives and understanding their electronic behavior.
Table 2: Illustrative Quantum Chemical Parameters and Their Significance Note: The values in this table are for illustrative purposes to explain the concepts and are not specific to this compound.
| Parameter | Definition | Significance in Chemical Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the capacity to donate an electron. Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the capacity to accept an electron. Lower energy indicates a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Measures the molecule's ability to be reduced. |
QM/MM Calculations for Active Site Interactions
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations serve as a powerful tool to investigate enzymatic reactions and ligand-receptor interactions at an atomic level. This method partitions the system into two regions: a smaller, electronically significant area (e.g., the ligand and key active site residues) treated with high-accuracy quantum mechanics, and the larger surrounding environment (the rest of the protein and solvent) described by classical molecular mechanics force fields. chemrxiv.orgsemanticscholar.org This dual approach allows for the accurate modeling of electronic events like bond formation and breaking within a computationally feasible framework that includes the environmental effects of the entire protein. mdpi.com
In the context of this compound, QM/MM simulations can elucidate its precise binding mode and interactions within a target's active site. By defining the ligand and the immediate amino acid residues of the binding pocket as the QM region, researchers can calculate interaction energies, map reaction pathways, and identify transition states with high precision. mdpi.com For instance, if this compound were targeting a cytochrome P450 enzyme, QM/MM calculations could model the C-H activation process, determining activation barriers and the nature of the reactive intermediates, similar to studies on other engineered enzymes. semanticscholar.org
These simulations provide valuable insights that are not achievable with classical molecular dynamics alone. They can reveal how electronic and steric effects govern binding affinity and selectivity. chemrxiv.org The process often involves taking representative snapshots from classical molecular dynamics simulations and then performing the more intensive QM/MM calculations on these structures to detail the energetics of interaction or catalysis. chemrxiv.orgsemanticscholar.org
Table 1: Illustrative QM/MM Interaction Energy Analysis for this compound in a Hypothetical Receptor Active Site
| Interacting Residue | Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Asp110 | Salt Bridge (with ethylamine) | -8.5 |
| Phe250 | π-π Stacking (with phenyl group) | -4.2 |
| Trp320 | Cation-π (with piperidinium (B107235) ion) | -3.8 |
| Tyr120 | Hydrogen Bond (with amine) | -2.5 |
Pharmacophore Modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR)
Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov For a series of compounds related to this compound, a ligand-based pharmacophore model could be generated to guide the discovery of new molecules with potentially higher affinity for the same target. nih.govnih.gov
Building on this, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D physicochemical properties. mdpi.com Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govmdpi.com In a typical 3D-QSAR study, a series of analogues are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. mdpi.commdpi.com The resulting models can predict the activity of new, unsynthesized compounds and produce contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov For derivatives of this compound, a CoMSIA model could reveal that bulky substituents on the phenyl ring are favorable for activity, while electronegative groups on the piperidine ring are detrimental. nih.gov
Table 2: Example Statistical Parameters for a Hypothetical CoMFA/CoMSIA Model of Phenylpiperidine Derivatives
| Parameter | CoMFA Model | CoMSIA Model | Description |
|---|---|---|---|
| q² (Cross-validated r²) | 0.607 | 0.651 | Predictive ability of the model (value > 0.5 is considered good). mdpi.com |
| r² (Non-cross-validated r²) | 0.981 | 0.975 | Goodness of fit of the regression model. mdpi.com |
| Steric Field Contribution | 39.3% | 35.5% | Importance of molecular shape to activity. mdpi.com |
| Electrostatic Field Contribution | 60.7% | 45.2% | Importance of charge distribution to activity. mdpi.com |
| Hydrophobic Field Contribution | N/A | 19.3% | Importance of lipophilicity to activity. mdpi.com |
Virtual Screening and Lead Compound Identification
Virtual screening (VS) is a computational methodology used in early-stage drug discovery to search vast libraries of small molecules for compounds that are most likely to bind to a drug target. nih.govarxiv.org This process significantly narrows the field of candidates for experimental testing. VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. arxiv.org
In SBVS, the three-dimensional structure of the target protein is used to dock candidate molecules into the binding site, predicting their binding orientation and affinity via scoring functions. arxiv.org If the target for this compound is known, its crystal structure could be used to screen large commercial databases like ChemDiv or ZINC for novel scaffolds. chemdiv.com
Conversely, LBVS is employed when the target structure is unknown. It relies on the knowledge of other active molecules to find new ones with similar properties. arxiv.org A pharmacophore model derived from this compound and its analogues could be used as a 3D query to rapidly filter databases for compounds possessing the key interaction features. scispace.com Hits from either method are typically filtered further based on physicochemical properties, such as Lipinski's rule of five, to prioritize compounds with drug-like characteristics for further lead optimization. nih.gov
Table 3: Sample Results from a Virtual Screening Campaign for a Phenylpiperidine Pharmacophore
| Compound ID | Source Database | Docking Score (kcal/mol) | Molecular Weight (g/mol) | LogP | Passes Lipinski's Rule of Five? |
|---|---|---|---|---|---|
| ZINC12345678 | ZINC | -10.2 | 345.4 | 3.1 | Yes |
| ChemDiv-C202 | ChemDiv | -9.8 | 410.5 | 4.5 | Yes |
| ZINC87654321 | ZINC | -9.5 | 480.6 | 2.8 | Yes |
| ChemDiv-G714 | ChemDiv | -9.1 | 520.7 | 5.3 | No (MW > 500, LogP > 5) |
In Silico Prediction of Biological Activity Spectra and Potential Targets
In silico prediction of a compound's biological activity spectrum is a valuable approach for identifying potential therapeutic applications and off-target effects. nih.gov This is often achieved using web-based tools and software that compare the structure of a query molecule, such as this compound, against databases of compounds with known biological activities. nih.gov By analyzing structural fragments and physicochemical properties, these programs can predict a wide range of potential biological effects.
The output is typically a list of predicted activities, each with a corresponding probability score, often denoted as Pa (probability to be active) and Pi (probability to be inactive). researchgate.net A high Pa value suggests that the compound is structurally similar to known active molecules for that particular target or pathway. This method can be used to hypothesize the mechanism of action for a novel compound, guide experimental testing, and identify potential liabilities early in the drug discovery process. nih.govnih.gov For this compound, predictions might suggest activity at G-protein coupled receptors (GPCRs), ion channels, or as an enzyme inhibitor, reflecting the known activities of similar chemical scaffolds. mdpi.comontosight.ai
Table 4: Hypothetical Biological Activity Spectrum for this compound
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| GPCR ligand | 0.785 | 0.012 |
| Kinase Inhibitor | 0.650 | 0.045 |
| Membrane permeability inhibitor | 0.598 | 0.088 |
| CYP2D6 inhibitor | 0.515 | 0.120 |
| Antiprotozoal | 0.430 | 0.150 |
Preclinical Metabolic Studies and Biotransformation
Identification of Metabolic Pathways and Metabolites
The metabolic fate of 2-(3-Phenylpiperidin-1-yl)ethanamine is primarily governed by oxidative processes mediated by the cytochrome P450 (CYP) superfamily of enzymes. The primary metabolic pathways include N-dealkylation and oxidation of the piperidine (B6355638) ring and the ethanamine chain.
Role of Cytochrome P450s in Metabolism (e.g., N-dealkylation)
N-dealkylation, the cleavage of the C-N bond, is a prominent metabolic pathway for many piperidine-containing compounds. In the case of this compound, this would involve the removal of the aminoethyl group from the piperidine nitrogen. This reaction is primarily catalyzed by CYP enzymes, converting the parent compound into 3-phenylpiperidine (B1330008) and a corresponding aldehyde. Studies on structurally similar compounds, such as substituted (S)-3-phenylpiperidines, have demonstrated that N-dealkylation is a selective and significant metabolic route.
Investigation of Major Metabolic Isoforms
Reaction phenotyping studies are crucial for identifying the specific CYP isoforms responsible for a drug's metabolism. For many piperidine derivatives, CYP3A4 and CYP2D6 are the major contributors to their biotransformation. For instance, research on a substituted (S)-3-phenylpiperidine indicated that its N-dealkylation is predominantly mediated by CYP2D6. Given the structural similarities, it is plausible that CYP2D6 and potentially CYP3A4 play significant roles in the metabolism of this compound. Determining the contribution of each isoform is vital for predicting potential drug-drug interactions with co-administered drugs that are substrates, inhibitors, or inducers of these enzymes.
Biotransformation Pathways of Piperidine Ring and Ethanamine Chain
Beyond N-dealkylation, both the piperidine ring and the ethanamine side chain are susceptible to metabolic modifications.
Piperidine Ring: The piperidine moiety can undergo several biotransformation reactions, including:
Hydroxylation: The introduction of a hydroxyl group onto the piperidine ring is a common metabolic pathway.
N-oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide metabolite.
Ring Opening: In some instances, the piperidine ring can be cleaved, leading to the formation of more polar, linear metabolites. This can be initiated by hydroxylation at the alpha-carbon to the nitrogen, forming an unstable carbinolamine intermediate.
Ethanamine Chain: The ethanamine side chain can also be a site of metabolic activity, primarily through:
Oxidative deamination: The primary amine group can be removed by monoamine oxidases (MAOs) or CYP enzymes, leading to the formation of an aldehyde, which can be further oxidized to a carboxylic acid.
In Vitro Metabolic Stability Studies (e.g., Human Liver Microsomal Clearance)
The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key parameter in predicting its in vivo clearance and half-life. In vitro metabolic stability is commonly assessed using human liver microsomes (HLM), which are rich in CYP enzymes.
While specific experimental data for this compound is not publicly available, the general procedure for such a study is well-established. The compound would be incubated with HLM in the presence of NADPH (a necessary cofactor for CYP activity), and the decrease in the concentration of the parent compound over time would be measured. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Table 1: Representative In Vitro Metabolic Stability Parameters in Human Liver Microsomes for Structurally Related Compounds
| Compound Analogue | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Phenylpiperidine Derivative A | 35 | 45 | Moderate |
| Phenylpiperidine Derivative B | > 120 | < 10 | High |
| Phenylpiperidine Derivative C | 15 | 110 | Low |
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
Influence of Structure on Metabolic Stability and Rate of Biotransformation
The chemical structure of a molecule significantly influences its metabolic stability. For phenylpiperidine derivatives, several structural features can affect the rate and pathways of biotransformation:
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can alter the electronic properties of the molecule, potentially influencing its interaction with CYP enzymes. Electron-withdrawing groups may decrease the rate of aromatic hydroxylation, while electron-donating groups might enhance it.
N-Substituent on the Piperidine Ring: The size and nature of the substituent on the piperidine nitrogen are critical. Bulky substituents can sterically hinder the approach of the molecule to the active site of metabolizing enzymes, thereby increasing metabolic stability. The presence of the primary amine in the ethanamine chain of this compound may make it more susceptible to oxidative deamination compared to compounds with less reactive N-substituents.
Stereochemistry: The stereochemistry of the phenyl group at the 3-position of the piperidine ring can also influence metabolic stability. Different enantiomers or diastereomers may exhibit different affinities for and orientations within the active sites of CYP enzymes, leading to stereoselective metabolism.
Advanced Preclinical Research Models and Methodologies
Development and Validation of Disease-Relevant Animal Models
Animal models are indispensable tools for investigating the in vivo effects of compounds like 2-(3-Phenylpiperidin-1-yl)ethanamine, particularly in the context of complex neurological and psychiatric disorders. These models are designed to recapitulate specific aspects of human diseases, providing a platform to assess therapeutic efficacy.
Genetically engineered mouse models are pivotal for dissecting the molecular mechanisms of disease and evaluating novel therapeutic agents. For compounds targeting the sigma-1 receptor (σ1R), a common target for phenylpiperidines, knockout (KO) models have been instrumental. rsc.orgnih.govsigmaaldrich.com
Sigma-1 receptor knockout mice, where the gene for σ1R is inactivated, have been developed to explore the receptor's role in various physiological and pathological processes. rsc.orgnih.gov Studies using these models have revealed the importance of σ1R in pain modulation, neuroprotection, and psychiatric conditions. For instance, σ1R KO mice exhibit altered pain sensitivity and increased susceptibility to seizures, demonstrating the receptor's essential functions. academindex.com Comparing the behavioral and physiological responses of wild-type and KO mice following administration of a test compound can elucidate whether the compound's effects are mediated through the sigma-1 receptor. rsc.orgnih.gov These models are critical for target validation and for understanding the on-target effects of new ligands. bioworld.com
| Model Type | Gene Modified | Key Application | Relevance for Phenylpiperidines |
| Knockout Mouse | Sigma-1 Receptor (Sig-1R) | To determine the necessity of σ1R for a compound's pharmacological effect. | Validates if σ1R is the primary target for compounds like this compound. rsc.orgacademindex.com |
| Knock-in Mouse | Human Superoxide Dismutase 1 (SOD1) G93A | Model for amyotrophic lateral sclerosis (ALS) to test neuroprotective agents. | Evaluates the therapeutic potential of σ1R ligands in motor neuron diseases. bioworld.com |
To bridge the gap between preclinical findings and human clinical trials, humanized animal models are increasingly utilized. These models involve the insertion of human genes into the mouse genome, creating a more relevant system for studying human diseases and drug responses. nih.govucl.ac.ukresearchgate.netplymouth.ac.uk
For neurodegenerative disorders like Alzheimer's or Parkinson's disease, mice can be engineered to express human proteins such as amyloid-beta, tau, or alpha-synuclein. ucl.ac.ukresearchgate.net If this compound or related compounds are being investigated for neuroprotective properties, these humanized models offer a more accurate platform for assessing efficacy. nih.govresearchgate.net They allow researchers to study how a compound interacts with the human form of a disease-related protein in a complex in vivo environment, providing valuable data for predicting clinical outcomes. plymouth.ac.ukresearchgate.net
In Vivo Imaging Techniques for Pharmacological Research (e.g., Optical Imaging, PET Tracers for Receptor Mapping)
In vivo imaging techniques, particularly Positron Emission Tomography (PET), are powerful, non-invasive methods for studying the pharmacokinetics and pharmacodynamics of drug candidates in living organisms. wustl.edumdpi.com PET imaging allows for the visualization and quantification of drug-target engagement in the brain.
For compounds targeting sigma-1 receptors, several selective PET radiotracers have been developed. wustl.edusnmjournals.orgnih.govnih.gov These tracers, such as [¹¹C]SA4503 and [¹⁸F]Fluspidine, bind to σ1R and allow researchers to map the density and distribution of these receptors in the brain. mdpi.comsnmjournals.org When a non-radiolabeled compound like this compound is administered, it competes with the radiotracer for binding to the receptor. This competition leads to a reduction in the PET signal, which can be used to calculate receptor occupancy—the percentage of receptors bound by the test compound. mdpi.com This technique is crucial for confirming that a drug reaches its intended target in the central nervous system and for guiding dose selection in further studies. nih.gov
| PET Tracer | Target | Application |
| [¹¹C]SA4503 | Sigma-1 Receptor | Quantify σ1R density and assess receptor occupancy by novel ligands. nih.gov |
| [¹⁸F]Fluspidine | Sigma-1 Receptor | Visualize σ1R in the brain to study its role in neurological disorders and measure target engagement. mdpi.com |
| [¹⁸F]FTC-146 | Sigma-1 Receptor | Highly selective tracer for imaging σ1R in neurodegeneration models. nih.gov |
| [¹¹C]Raclopride | Dopamine (B1211576) D2 Receptor | Assess off-target effects on the dopaminergic system. |
Biochemical and Cellular Assays for Downstream Effectors
To understand how a compound exerts its effects after binding to its receptor, a variety of biochemical and cellular assays are employed. These assays measure the downstream signaling events and cellular responses initiated by the drug-receptor interaction.
For ligands of the sigma-1 receptor, which is a chaperone protein located at the endoplasmic reticulum (ER), assays can measure its influence on various signaling pathways. frontiersin.orgmdpi.com For instance, σ1R is known to modulate calcium signaling between the ER and mitochondria. nih.govfrontiersin.org Cellular assays using fluorescent calcium indicators can be used to assess how a compound like this compound affects intracellular calcium homeostasis after receptor binding.
Furthermore, since σ1R interacts with a variety of client proteins, including ion channels and other receptors, co-immunoprecipitation and proximity ligation assays can be used to determine if a novel ligand promotes or disrupts these protein-protein interactions. frontiersin.orgnih.gov Functional assays, such as cell viability and caspase-3 activation assays, are used to define the agonist or antagonist properties of sigma-2 receptor ligands by measuring their impact on cell death pathways. nih.gov
Omics Approaches (e.g., Metabolomics, Transcriptomics) in Preclinical Studies
Omics technologies provide a global, unbiased view of the molecular changes induced by a drug candidate. Transcriptomics (the study of RNA transcripts) and metabolomics (the study of metabolites) are particularly valuable in preclinical pharmacology.
Transcriptomics can reveal which genes are up- or down-regulated in response to treatment with a compound. nih.gov For instance, analyzing the brain tissue of animals treated with a phenylpiperidine derivative can identify gene expression signatures related to neuroinflammation, synaptic plasticity, or other relevant pathways, providing insights into the compound's broader biological effects. d-nb.info
Metabolomics analyzes the global metabolic profile in biological samples. In preclinical studies of σ1R ligands, metabolomics has been applied to σ1R knockout mice. researchgate.net These studies have shown that the absence of the receptor significantly alters amino acid, sphingolipid, and serotonin (B10506) metabolic pathways. researchgate.net By performing metabolomic analysis on animals treated with this compound, researchers can identify specific metabolic signatures and pathways modulated by the compound, potentially uncovering novel mechanisms of action or identifying biomarkers of drug response. nih.gov
| Omics Technique | Key Findings in Related Research | Potential Application for this compound |
| Transcriptomics | Identification of genes involved in piperine (B192125) biosynthesis in Piper longum. d-nb.info | Uncover gene expression networks in the brain modulated by the compound, revealing its mechanism of action. nih.gov |
| Metabolomics | Sig-1R knockout mice show altered serotonin and sphingolipid metabolism. researchgate.net | Identify metabolic biomarkers of target engagement and therapeutic response in plasma and brain tissue. |
Potential Applications in Academic Research
Use as Chemical Probes for Elucidating Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or pathways. The utility of 2-(3-Phenylpiperidin-1-yl)ethanamine as a chemical probe would lie in its potential to selectively interact with specific biological targets. By modifying its structure—for example, by introducing radioactive isotopes or fluorescent tags—researchers could use the compound to map the distribution of its binding sites within the brain or to investigate the downstream signaling cascades activated upon receptor binding. This allows for the detailed study of complex biological pathways in both healthy and diseased states.
Development of Tool Compounds for Receptor Characterization
Tool compounds are highly selective ligands used in the laboratory to validate and characterize new biological targets. The phenylpiperidine scaffold is present in numerous compounds with known pharmacological activity at various receptors. wikipedia.org Derivatives of 4-phenylpiperidine (B165713), for instance, are known to interact with opioid receptors and monoamine transporters. wikipedia.orgdrugbank.com Given this precedent, this compound could serve as a foundational structure for developing a library of new tool compounds. Through systematic chemical modification, researchers could synthesize analogs with high affinity and selectivity for specific receptor subtypes, such as dopamine (B1211576), serotonin (B10506), or trace amine-associated receptors (TAARs). These new tool compounds would be invaluable for characterizing the pharmacology of these receptors and understanding their physiological roles.
Table 1: Examples of Phenylpiperidine Derivatives and Their Primary Research Targets This table is for illustrative purposes, showing the versatility of the phenylpiperidine scaffold in research.
Compound Primary Target(s) Pharmacological Class Pethidine (Meperidine) μ-Opioid Receptor, Monoamine Transporters Opioid Analgesic, SRI Fentanyl μ-Opioid Receptor Opioid Analgesic Haloperidol Dopamine D2 Receptor Antipsychotic Paroxetine Serotonin Transporter (SERT) SSRI Antidepressant Ketobemidone μ-Opioid Receptor, NMDA Receptor Opioid Analgesic
Contribution to the Understanding of Neurotransmitter Systems (e.g., Dopamine, Serotonin, Trace Amines)
The ethanamine side chain of the molecule is structurally similar to endogenous trace amines like β-phenylethylamine and tyramine. wikipedia.org These trace amines are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a receptor that modulates the activity of dopamine, serotonin, and glutamate neurotransmitter systems. nih.govnih.gov Activation of TAAR1 is known to reduce the firing rate of dopamine neurons and influence the release and reuptake of these key neurotransmitters. wikipedia.orgmdpi.compatsnap.com
Given its structural resemblance to TAAR1 agonists, this compound is a candidate for investigating the function of the trace amine system. Researchers could use this compound to explore how TAAR1 activation influences monoaminergic tone, synaptic plasticity, and neuronal excitability. patsnap.com Such studies would contribute to a deeper understanding of how these interconnected neurotransmitter systems regulate complex behaviors and cognitive processes. acs.org
Table 2: Effects of TAAR1 Activation on Major Neurotransmitter Systems
Neurotransmitter System Effect of TAAR1 Activation Potential Research Implication Dopamine Reduces neuronal firing and dopamine release. [1, 12] Study of reward pathways, psychosis, and motor control. Serotonin Modulates serotonin-rich regions like the dorsal raphe nucleus. nih.gov Investigation of mood, anxiety, and sleep regulation. Glutamate Can rescue glutamatergic hypofunction. [1, 17] Exploration of cognition, learning, and memory.
Exploring Therapeutic Hypotheses for Neurological Disorders (e.g., Neurodegenerative Diseases, Psychiatric Disorders)
Dysregulation of dopaminergic, serotonergic, and glutamatergic systems is implicated in numerous neurological and psychiatric disorders. TAAR1 has emerged as a promising therapeutic target for conditions like schizophrenia, depression, and substance use disorders. nih.govnih.gov TAAR1 agonists have shown antipsychotic- and antidepressant-like properties in preclinical models. bohrium.commdpi.com For example, they can block hyperactivity induced by dopamine-releasing agents and NMDA receptor antagonists, models relevant to schizophrenia research. mdpi.com
This compound could be used as a research tool to explore these therapeutic hypotheses. By studying its effects in animal models of psychiatric disorders, scientists could investigate whether it can ameliorate behavioral deficits associated with these conditions. Furthermore, recent studies suggest a role for TAAR1 in neurodegenerative diseases. TAAR1 agonists have been shown to rescue deficits in NMDA receptor expression caused by β-amyloid, the peptide implicated in Alzheimer's disease, suggesting a potential pro-cognitive effect. nih.gov Research with compounds like this compound could help validate TAAR1 as a target for treating cognitive dysfunction in neurodegenerative disorders. nih.govresearchgate.net
Investigation in Other Pharmacological Areas (e.g., Anti-inflammatory, Antinociceptive)
The phenylpiperidine structure is a cornerstone of many opioid analgesics, such as fentanyl and meperidine, which act primarily as agonists at the mu-opioid receptor to produce pain relief. painphysicianjournal.comnih.gov This structural precedent suggests that this compound and its derivatives could be investigated for antinociceptive (pain-relieving) properties. researchgate.net Research in this area would involve screening the compound in animal models of acute and chronic pain. tandfonline.com
Additionally, there is growing evidence that compounds targeting central nervous system receptors can also have immunomodulatory effects. Neuroinflammation is a key pathological feature in many CNS disorders. researchgate.net Studies have shown that some phenylpiperidine derivatives possess anti-inflammatory or anti-neuroinflammatory activity, for instance, by suppressing the release of inflammatory mediators like cytokines in microglial cells. researchgate.netnih.gov Therefore, another potential avenue of research for this compound is to explore its effects on inflammatory processes within the central nervous system. biomedpharmajournal.orgacs.org
Future Directions and Emerging Research Avenues
Exploration of Unconventional Binding Sites and Allosteric Modulation
Traditional drug discovery has often focused on orthosteric sites—the primary binding sites of endogenous ligands. However, there is a growing interest in targeting allosteric sites, which are topologically distinct from the orthosteric pocket. nih.govmdpi.com Allosteric modulators offer several advantages, including higher specificity and a "ceiling effect" that can prevent overdosing. mdpi.com
For compounds like 2-(3-Phenylpiperidin-1-yl)ethanamine, future research could pivot towards identifying and characterizing potential allosteric binding sites on their target receptors. Phenylpiperidine derivatives have already been identified as positive allosteric modulators (PAMs) for receptors such as the serotonin (B10506) 5-HT2C receptor. nih.gov This precedent suggests that the this compound scaffold could be modified to develop selective PAMs or negative allosteric modulators (NAMs) for various G protein-coupled receptors (GPCRs). nih.govnih.gov Such an approach could fine-tune receptor activity rather than simply blocking or activating it, offering a more nuanced therapeutic effect for complex neurological and psychiatric conditions. mdpi.com Molecular modeling and docking studies, guided by high-resolution crystal structures of target receptors, will be instrumental in probing for these unconventional binding sites. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Key Applications of AI/ML:
| Application Area | Description | Potential Impact |
| Generative Chemistry | AI algorithms, such as recurrent neural networks (RNNs), can design novel molecules with desired properties from the ground up. nih.gov | Creation of new this compound analogs with optimized activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. |
| Compound Property Prediction | ML models can predict a compound's biological activity, physicochemical properties, and potential toxicity based on its structure. preprints.orgmdpi.com | Prioritization of synthetic efforts by identifying the most promising candidates early, reducing the cost and time of experimental validation. preprints.org |
| Synthesis Planning | AI tools can devise the most efficient and cost-effective synthetic routes for complex molecules. | Streamlining the production of this compound and its derivatives, making them more accessible for research. |
Development of Multi-Target Ligands
The multifactorial nature of many complex diseases, particularly CNS disorders like Alzheimer's and psychiatric conditions, has highlighted the limitations of the "one-target, one-drug" paradigm. mdpi.commdpi.com This has spurred interest in the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov
The phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, known to be a component of drugs acting on diverse targets. mdpi.comresearchgate.net Fentanyl, for instance, is a well-known phenylpiperidine derivative that acts on the mu-opioid receptor, and its structure has been used as a scaffold to design multitarget analgesics. painphysicianjournal.commdpi.com Future research could explore the potential of this compound as a core structure for creating MTDLs. By incorporating other pharmacophores through linking, fusing, or merging strategies, novel compounds could be designed to simultaneously modulate, for example, a primary GPCR target and a secondary enzyme or ion channel involved in the same disease pathology. mdpi.comnih.gov This polypharmacological approach could lead to synergistic therapeutic effects and a more holistic treatment for complex diseases. mdpi.com
Integration of Advanced In Vitro and In Vivo Models for Comprehensive Characterization
To bridge the gap between preclinical studies and clinical trials, more physiologically relevant model systems are needed. nih.govnih.gov The limitations of traditional 2D cell cultures and species differences in animal models can lead to high failure rates in drug development. nih.govfda.gov
Future characterization of this compound and its analogs will benefit immensely from the integration of advanced models:
3D Cell Cultures: Techniques such as spheroids and organoids can more accurately mimic the complex cellular interactions and microenvironment of human tissues. numberanalytics.compharmasalmanac.com For a CNS-active compound, brain organoids or 3D neural cultures can provide crucial insights into its efficacy and neurotoxicity in a human-relevant context. numberanalytics.comfrontiersin.org
Organs-on-Chips (OoCs): These microfluidic devices replicate the structure and function of human organs. mdpi.commdpi.com "Brain-on-a-chip" and "blood-brain barrier (BBB)-on-a-chip" models are particularly relevant for studying the pharmacokinetics and pharmacodynamics of CNS drug candidates. mdpi.comresearchgate.netvt.edu They allow for real-time monitoring of how the compound crosses the BBB and affects neural cells, offering a more accurate prediction of its behavior in humans. mdpi.comresearchgate.net
The use of these microphysiological systems can provide more reliable data on drug efficacy, metabolism, and toxicity early in the development process, ultimately improving the translational success of compounds like this compound. nih.govfda.gov
Investigation of Novel Synthetic Routes for Sustainable Production
The synthesis of functionalized piperidines is a critical area of research in organic chemistry. tandfonline.commdpi.com While traditional methods exist, future work will likely focus on developing more efficient, cost-effective, and environmentally sustainable synthetic strategies for this compound and its derivatives. news-medical.net
Emerging synthetic methodologies that could be applied include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. tandfonline.com
Biocatalysis: The use of enzymes to perform specific chemical transformations, such as C-H oxidation, can introduce functional groups with high selectivity under mild conditions. news-medical.net
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processing.
Radical-Mediated Cyclization: Novel methods involving radical intermediates can create the piperidine (B6355638) ring structure in innovative ways. nih.gov
Developing these modern synthetic routes will not only facilitate the production of this compound for research but also enable the creation of a diverse library of analogs for comprehensive SAR studies. tandfonline.comnews-medical.net
Deeper Mechanistic Understanding of In Vivo Effects at the Molecular Level
A thorough understanding of a compound's mechanism of action is crucial for its safe and effective therapeutic application. While initial studies may identify the primary target of this compound, future research must delve deeper into its molecular-level interactions in vivo.
For instance, many phenylpiperidine opioids are known to exert effects beyond their primary analgesic action, including immunosuppression through the suppression of natural killer (NK) cells. painphysicianjournal.com It is vital to investigate whether this compound has similar off-target effects. Advanced techniques such as chemoproteomics, transcriptomics, and metabolomics can be employed to build a comprehensive picture of the cellular pathways modulated by the compound. This deeper mechanistic insight will be critical for predicting potential side effects, identifying biomarkers for patient response, and fully realizing the therapeutic potential of this promising chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
